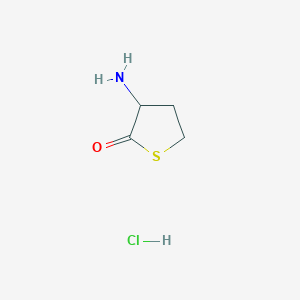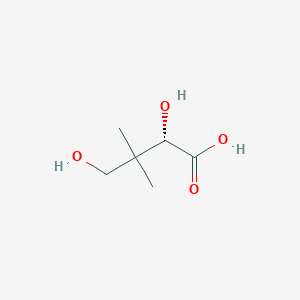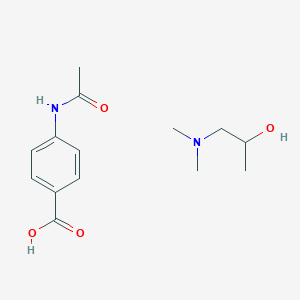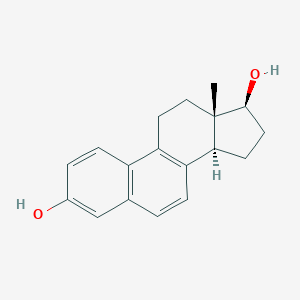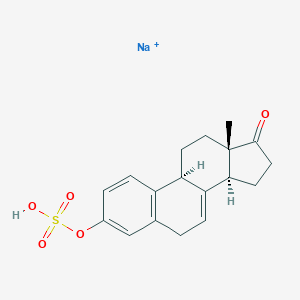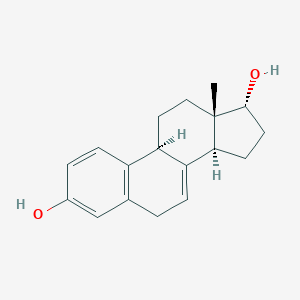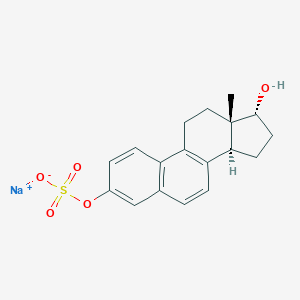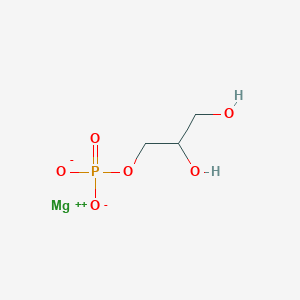
Magnesium glycerophosphate
Overview
Description
Magnesium glycerophosphate is a magnesium salt of glycerophosphoric acid. It is a white, odorless, amorphous powder with a somewhat bitter taste and sparing water solubility. This compound is commonly used as a dietary supplement to address magnesium deficiencies and is known for its high bioavailability and tolerability . Magnesium is an essential mineral involved in over 300 metabolic reactions in the human body, including energy production, protein synthesis, and muscle and nerve function .
Mechanism of Action
Target of Action
Magnesium glycerophosphate is a form of magnesium, an essential mineral for the human body. Magnesium is involved in numerous metabolic processes, playing a crucial role in the physiological function of the brain, heart, and skeletal muscle . It serves as a cofactor for more than 300 enzymatic reactions, regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .
Mode of Action
This compound interacts with its targets by participating in the regulation of various vital body functions. It is involved in the activation of hundreds of enzymatic processes that regulate diverse biochemical reactions, including the production of adenosine triphosphate (ATP), the “energy currency” of the body .
Biochemical Pathways
Magnesium is a key player in several biochemical pathways. It links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules, such as enzymes and DNA/RNA . Magnesium-dependent chemical reactions are required for metabolizing carbohydrates and fats in the production of ATP . Furthermore, magnesium is required for the synthesis of nucleic acids, proteins, carbohydrates, lipids, and the antioxidant glutathione .
Pharmacokinetics
Despite the beneficial effects of magnesium supplementation, little is known about the pharmacokinetics of different magnesium formulations . This compound is a novel form of magnesium that can help in the production of ATP and is readily absorbed . The extent of absorption depends on the body’s magnesium status, with increased absorption in case of magnesium deficiency .
Result of Action
The primary result of this compound’s action is the production of ATP, which provides energy for various cellular processes . Moreover, maintaining healthy levels of magnesium can prevent and treat magnesium deficiencies , which can lead to changes in biochemical pathways and increase the risk of illness, particularly chronic degenerative diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of magnesium can be affected by the individual’s diet, with low dietary intake of magnesium leading to deficiency . Furthermore, the body’s magnesium status can influence the absorption of this compound, with increased absorption in case of magnesium deficiency .
Biochemical Analysis
Biochemical Properties
Magnesium glycerophosphate plays a crucial role in biochemical reactions. It is involved in the production of ATP , a fundamental molecule for energy transfer within cells. It interacts with enzymes, proteins, and other biomolecules, contributing to the stability of RNA, DNA, and proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . It also plays a role in the regulation of inflammation and immune response to infectious agents and malignancies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a cofactor for C’3 convertase and immunoglobulin synthesis . It also influences the expression of core-binding factor α-1 (Cbfα1) and alkaline phosphatase (ALP), which are associated with vascular calcification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that higher magnesium levels prevent β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, treatment with this compound was associated with a significant decrease in ventricular ectopy (i.e., irregular heart rhythm) in a study .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a pivotal role in energy metabolism and the synthesis of phospholipids . It also influences metabolic flux and metabolite levels .
Subcellular Localization
It is known that magnesium, an essential component of this compound, is the second most abundant cation in cells and the fourth most abundant cation in living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium glycerophosphate can be synthesized by reacting glycerophosphoric acid with a magnesium salt, such as magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous solution, where the glycerophosphoric acid and magnesium salt are combined and stirred until the reaction is complete. The resulting solution is then evaporated to obtain the this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced by combining glycerophosphoric acid with magnesium carbonate or magnesium hydroxide in a controlled environment. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Magnesium glycerophosphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form glycerol and phosphoric acid.
Complexation: It can form complexes with other ions and molecules, which can affect its solubility and bioavailability.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.
Complexation: Various metal ions and organic molecules can act as reagents, and the reaction conditions depend on the specific complex being formed.
Major Products:
Hydrolysis: Glycerol and phosphoric acid.
Complexation: Various metal-glycerophosphate complexes.
Scientific Research Applications
Magnesium glycerophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of magnesium in research studies.
Biology: this compound is used in studies related to cellular metabolism, enzyme function, and ion transport.
Industry: this compound is used in the production of pharmaceuticals, nutraceuticals, and food supplements.
Comparison with Similar Compounds
Magnesium glycerophosphate is unique compared to other magnesium compounds due to its high bioavailability and tolerability. Some similar compounds include:
Magnesium oxide: Known for its high magnesium content but lower bioavailability and potential gastrointestinal side effects.
Magnesium citrate: Highly bioavailable and commonly used for its laxative effects.
Magnesium glycinate: Well-tolerated and often used for its calming effects and minimal gastrointestinal side effects.
Magnesium sulfate: Used for its muscle relaxant properties and in the treatment of eclampsia.
This compound stands out due to its balanced combination of high bioavailability, minimal side effects, and additional benefits from the glycerophosphate component .
Properties
CAS No. |
927-20-8 |
|---|---|
Molecular Formula |
C3H9MgO6P |
Molecular Weight |
196.38 g/mol |
IUPAC Name |
magnesium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI Key |
JWMUBDROCTYZKE-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Mg+2] |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O.[Mg] |
Appearance |
White to off-white powder |
Key on ui other cas no. |
927-20-8 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
57-03-4 (Parent) |
Synonyms |
Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is magnesium glycerophosphate and what is its primary use in research?
A1: this compound is a compound combining magnesium with glycerophosphate. While often studied for potential benefits as a magnesium supplement [, , , ], it's also gaining attention in bone tissue engineering. Research explores its use in bone regeneration applications, particularly within injectable hydrogels [, , , ].
Q2: How is this compound incorporated into hydrogels for bone regeneration?
A2: this compound is often used to partially or fully replace sodium beta-glycerophosphate (Na-β-GP) in chitosan-based hydrogels [, , ]. This substitution aims to improve the hydrogel's suitability for bone regeneration by leveraging the potential of magnesium to enhance cell adhesion and proliferation [, ].
Q3: What is the role of alkaline phosphatase in this compound-containing hydrogels?
A3: Alkaline phosphatase (ALP) is a key enzyme for mineralizing these hydrogels [, , , ]. When incorporated into the hydrogel, ALP induces the formation of calcium phosphate (CaP) and/or magnesium phosphate (MgP) within the hydrogel matrix, mimicking the natural bone mineralization process [, , ].
Q4: Does the presence of this compound affect the mineralization process in these hydrogels?
A4: Research suggests that while calcium phosphate formation is generally favored, the presence of this compound does influence the mineral composition and morphology [, ]. Studies observed smaller mineral deposits in hydrogels mineralized with both calcium and this compound compared to those mineralized with calcium glycerophosphate alone [].
Q5: How does the inclusion of this compound impact the mechanical properties of the hydrogels?
A5: The presence and concentration of this compound can significantly impact the mechanical properties of the resulting hydrogels. Studies have shown that hydrogels mineralized solely with this compound exhibit significantly higher Young's moduli compared to those mineralized with varying ratios of calcium and this compound [].
Q6: Are there any observed cellular effects from incorporating this compound into these hydrogels?
A6: Research suggests that the inclusion of this compound can benefit cell behavior. Studies show enhanced attachment and proliferation of osteoblast-like cells in hydrogels containing magnesium compared to those without [, ]. This positive effect is attributed to magnesium's stimulatory influence on cell activity [].
Q7: Beyond bone regeneration, what other applications is this compound being investigated for?
A7: this compound is also being explored for its potential in oral health applications [, , ]. Formulations incorporating this compound are being studied for their potential to prevent caries and periodontal disease [, , ].
Q8: What are the proposed mechanisms behind this compound's potential benefit in oral health?
A8: Formulations containing this compound are suggested to have a remineralizing effect on teeth, potentially strengthening enamel [, , ]. Additionally, magnesium chloride and this compound are believed to contribute to anti-inflammatory action, potentially benefiting periodontal health [, , ].
Q9: Is there any evidence of this compound's bioavailability and efficacy as a magnesium supplement?
A9: Research comparing different magnesium salts suggests that this compound, along with magnesium bisglycinate, exhibits higher in vitro bioavailability compared to inorganic magnesium salts []. This higher bioavailability is linked to the solubility of the formulated supplement, with poor solubility leading to poor dissolution and consequently, lower bioaccessibility [].
Q10: Are there any known limitations or challenges associated with this compound use?
A11: One case report highlighted a situation where a patient with malabsorption and hypomagnesemia did not respond to oral this compound but showed improvement with magnesium oxide supplementation []. This case highlights the potential influence of individual factors and underlying conditions on the efficacy of different magnesium salts [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


